5-(4-methylpiperazino)-2-nitrophenyl (8-quinolyl) sulfide
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Overview
Description
5-(4-methylpiperazino)-2-nitrophenyl (8-quinolyl) sulfide is a complex organic compound with a molecular formula of C14H17N3O2S This compound is known for its unique structural features, which include a piperazine ring, a nitrophenyl group, and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methylpiperazino)-2-nitrophenyl (8-quinolyl) sulfide typically involves multiple steps, starting with the preparation of the individual components. The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol. The nitrophenyl group is introduced via nitration of a suitable aromatic precursor, such as aniline. The quinoline moiety is synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(4-methylpiperazino)-2-nitrophenyl (8-quinolyl) sulfide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of alkylated or acylated piperazine derivatives.
Scientific Research Applications
5-(4-methylpiperazino)-2-nitrophenyl (8-quinolyl) sulfide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-methylpiperazino)-2-nitrophenyl (8-quinolyl) sulfide involves its interaction with specific molecular targets. The compound can inhibit enzymes such as methionine aminopeptidase, which plays a crucial role in protein synthesis and cell proliferation. By inhibiting this enzyme, the compound can exert antiproliferative effects, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
- 4-Methylpiperazino (8-quinolyl) sulfone
- 2-(3,4-dimethoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide
Comparison
Compared to similar compounds, 5-(4-methylpiperazino)-2-nitrophenyl (8-quinolyl) sulfide stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo multiple types of chemical reactions and interact with specific molecular targets makes it a versatile compound for various scientific applications.
Properties
IUPAC Name |
8-[5-(4-methylpiperazin-1-yl)-2-nitrophenyl]sulfanylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-22-10-12-23(13-11-22)16-7-8-17(24(25)26)19(14-16)27-18-6-2-4-15-5-3-9-21-20(15)18/h2-9,14H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULOVBFMKRZWJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])SC3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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